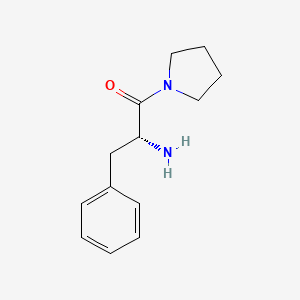

(R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Description

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(2R)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m1/s1 |

InChI Key |

XJPALNDNNCWDJU-GFCCVEGCSA-N |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H](CC2=CC=CC=C2)N |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine and ammonia under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group in the compound undergoes nucleophilic addition with reagents such as Grignard reagents, organolithium compounds, hydride donors (e.g., sodium borohydride), or amines . These reactions typically yield secondary or tertiary alcohols.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Grignard Addition | RMgX (e.g., CH3MgBr) | Diethyl ether, RT | Tertiary alcohol |

| Hydride Reduction | LiAlH4 or NaBH4 | Anhydrous ether, 0°C | Secondary alcohol |

Oxidation and Reduction

The ketone group is susceptible to oxidation and reduction:

-

Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/basic media converts the ketone to a carboxylic acid.

-

Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | H⁺, heat | Carboxylic acid derivative |

| Reduction | LiAlH₄ | Anhydrous ether, 0°C | Secondary alcohol |

Acylation Reactions

The ketone reacts with acylating agents (e.g., acyl chlorides) in the presence of Lewis acids like AlCl₃, forming substituted ketones. This reaction expands the compound’s chemical diversity for applications in medicinal chemistry .

Substitution Reactions

The compound may undergo halogenation (e.g., with Cl₂ or Br₂) in the presence of a catalyst, though specific substitution sites depend on the molecular structure. The pyrrolidine ring could also participate in electrophilic substitution under appropriate conditions.

Biological and Pharmacological Relevance

The compound’s reactivity is closely tied to its biological effects. As a β-aminoketone, it interacts with monoamine transporters, inhibiting reuptake and increasing synaptic neurotransmitter levels (e.g., dopamine, serotonin). This mechanism underpins its potential neurochemical effects and applications in pharmacological research.

Key Findings and Implications

-

Structural Reactivity : The ketone and amine groups drive diverse chemical transformations, enabling functionalization for drug discovery.

-

Synthetic Utility : Reactions like nucleophilic addition and acylation provide pathways to generate analogs with tailored properties.

-

Biological Impact : Its interaction with neurotransmitter systems highlights its relevance in studies of stimulant effects and neurological disorders.

Scientific Research Applications

Biological Activities

(R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one has been studied for various pharmacological effects:

- CNS Activity : The compound has shown potential as a central nervous system stimulant, with implications for treating disorders such as ADHD and narcolepsy. Its structural similarity to other psychoactive compounds suggests it may modulate neurotransmitter systems effectively.

- Antiviral Properties : Research indicates that derivatives of this compound can inhibit viral replication, particularly in the context of influenza viruses. Studies have demonstrated its effectiveness in targeting viral polymerases, which are crucial for viral RNA synthesis .

- Anticancer Potential : Preliminary studies suggest that (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Synthetic Applications

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo further functionalization allows for the development of new therapeutic agents:

| Synthetic Application | Description |

|---|---|

| Drug Development | Used as a precursor for synthesizing novel CNS-active compounds. |

| Heterocyclic Chemistry | Acts as a building block for creating complex heterocycles with diverse biological activities. |

| Pharmaceutical Formulations | Incorporated into formulations targeting specific diseases such as cancer and viral infections. |

Case Study 1: CNS Stimulant Research

A study published in the Journal of Medicinal Chemistry explored the effects of (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one on dopamine receptors. The findings indicated that the compound enhanced dopaminergic signaling, suggesting its potential use in treating attention-deficit hyperactivity disorder (ADHD).

Case Study 2: Antiviral Activity

Research conducted at a prominent virology lab demonstrated that derivatives of (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one exhibited significant antiviral activity against influenza A virus by inhibiting the PA-PB1 interface of the polymerase complex, which is essential for viral replication .

Case Study 3: Anticancer Effects

A recent investigation into the anticancer properties of this compound revealed that it induced apoptosis in breast cancer cell lines through activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy levels, and improved cognitive function. The compound targets specific receptors and pathways involved in neurotransmitter release and reuptake .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Enantiomeric Pair: (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

- Applications: The S-form is commercially available as a high-purity reagent (≥97%) for research in biotechnology and drug development . Physical Properties: Enantiomers may exhibit distinct polarities, as seen in diastereomer separations of related compounds .

Piperidine Analogs: (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

- Structural Variation : Replacement of pyrrolidine (5-membered ring) with piperidine (6-membered ring).

- Impact :

- Basicity : Piperidine (pKa ~11.3) is less basic than pyrrolidine (pKa ~11.9), affecting solubility and ionic interactions.

- Biological Activity : Used as an intermediate in cytotoxic agents (e.g., tubulysin analogs), suggesting enhanced stability or target affinity compared to pyrrolidine derivatives .

- Synthesis : Diastereomers of piperidine analogs are separable via column chromatography, indicating stereochemical influence on polarity .

Aryl-Substituted Analogs

a) 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one

- Modification : Phenyl group replaced with 4-methylphenyl.

- Implications: Enhanced lipophilicity may improve blood-brain barrier penetration, common in psychoactive compounds (e.g., cathinones) .

b) Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)

- Modification: Benzodioxol ring and ethylamino group.

- Activity: Known psychoactive effects due to serotonin-norepinephrine-dopamine reuptake inhibition, highlighting the role of electronic substituents in receptor interaction .

Pyrrolidine Derivatives with Functionalized Side Chains

Examples include:

- (S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS 2090407-66-0): Bulky substituents may confer steric hindrance, altering pharmacokinetics .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemical Influence: Diastereomers of piperidine analogs demonstrate separable polarities, critical for asymmetric synthesis .

- Ring Size and Basicity : Piperidine analogs (6-membered) offer improved metabolic stability over pyrrolidine (5-membered) in drug design .

- Substituent Effects : Electron-donating groups (e.g., benzodioxol in ethylone) enhance psychoactivity, while alkyl substitutions (e.g., 4-methylphenyl) increase lipophilicity .

Biological Activity

(R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one, with the CAS number 1416950-28-1, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its synthesis, structure, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is , with a molecular weight of 218.29 g/mol. The compound features a pyrrolidine ring and an amino group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1416950-28-1 |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one and its derivatives. In vitro assays have demonstrated that compounds related to this structure exhibit significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity Assays: A study evaluated the cytotoxic effects using the MTT assay. The compound was tested at a concentration of 100 µM for 24 hours against A549 cells. Results indicated that certain derivatives reduced cell viability significantly compared to controls, suggesting potent anticancer properties .

Table: Anticancer Activity of Related Compounds

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| (R)-2-Amino... | A549 | 78–86% | |

| 4-Chlorophenyl | A549 | 64% | |

| 4-Bromophenyl | A549 | 61% | |

| 4-Dimethylamino | A549 | Significant |

Antimicrobial Activity

In addition to its anticancer effects, (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one has been investigated for its antimicrobial properties. Preliminary results indicate that derivatives of this compound show activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.

Key Findings:

- Antimicrobial Assays: The compound's derivatives were tested for their minimum inhibitory concentration (MIC) against various bacterial strains. Some exhibited MIC values comparable to established antibiotics, indicating potential as new antimicrobial agents .

Table: Antimicrobial Activity Overview

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole Derivative | Staphylococcus aureus | 3.125 | |

| Control Antibiotic | Isoniazid | 0.25 |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one and its analogs:

- Synthesis and Characterization: Research has detailed methods for synthesizing this compound and its derivatives, emphasizing the importance of structural modifications in enhancing biological activity .

- Molecular Docking Studies: Computational studies have explored the binding affinities of these compounds to various biological targets, including acetylcholinesterase (AChE), indicating their potential as inhibitors in neurodegenerative diseases .

- Comparative Studies: Comparative analyses with established chemotherapeutic agents have shown that certain derivatives not only match but sometimes exceed the efficacy of traditional treatments in specific cancer models .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one during synthesis?

- Answer: Standard safety measures include wearing nitrile gloves, lab coats, and eye protection. Conduct reactions in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry place, away from oxidizing agents. Waste should be neutralized before disposal, and spills must be managed using inert absorbents (e.g., vermiculite) followed by thorough decontamination .

Q. Which spectroscopic techniques are optimal for confirming the chiral configuration of this compound?

- Answer: Polarimetry and chiral HPLC are primary methods for determining enantiomeric purity. X-ray crystallography (single-crystal analysis) is definitive for resolving stereochemistry, as demonstrated in structurally related pyrrolidine derivatives . Circular dichroism (CD) spectroscopy can supplement these methods by correlating optical activity with configuration.

Q. How should researchers design a baseline pharmacological assay to assess bioactivity?

- Answer: Start with in vitro assays targeting receptors or enzymes relevant to the compound’s hypothesized mechanism (e.g., GPCRs or kinases). Use dose-response curves (0.1–100 µM) to determine IC50/EC50 values. Include positive controls (e.g., known agonists/antagonists) and validate results with triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can discrepancies in synthetic yields using different chiral catalysts be systematically analyzed?

- Answer: Compare reaction parameters (temperature, solvent, catalyst loading) via Design of Experiments (DOE). Characterize byproducts using LC-MS to identify competing pathways (e.g., racemization or side reactions). Kinetic studies under varying conditions can reveal rate-limiting steps, as shown in analogous pyrrolidinone syntheses .

Q. What strategies mitigate sample degradation during long-term stability studies?

- Answer: Store samples at -20°C under argon to minimize oxidation and hydrolysis. Use stabilizers like ascorbic acid (0.1% w/v) for aqueous formulations. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 weeks) with periodic HPLC-UV analysis. Degradation products can be identified using HRMS and NMR .

Q. How does X-ray crystallography resolve stereoisomeric ambiguity in this compound?

- Answer: Single-crystal X-ray diffraction provides unambiguous stereochemical assignment by mapping electron density around the chiral center. For example, in related phenyl-pyrrolidinone derivatives, torsion angles and hydrogen-bonding networks distinguish enantiomers. Data collection at low temperatures (e.g., 100 K) enhances resolution .

Q. What advanced methods are used to analyze metabolic pathways in in vitro studies?

- Answer: Employ LC-MS/MS with isotopically labeled analogs (e.g., 13C or 15N) to track metabolic transformations. Microsomal incubations (human liver microsomes) coupled with time-course sampling identify primary metabolites. Structural elucidation via tandem MS fragmentation patterns and comparison with synthetic standards are critical .

Data Contradiction & Experimental Design

Q. How should conflicting solubility data across studies be reconciled?

- Answer: Standardize solubility testing using the shake-flask method with buffered solutions (pH 1.2–7.4) at 25°C. Validate results with nephelometry to detect undissolved particulates. Differences may arise from polymorphic forms, which can be characterized via XRPD and DSC .

Q. What experimental controls are essential to validate receptor binding assays for this compound?

- Answer: Include both negative (vehicle-only) and positive controls (e.g., a ligand with known binding affinity). Use radiolabeled ligands (e.g., 3H or 125I) for competitive binding assays. Confirm non-specific binding via excess unlabeled ligand. Statistical validation (e.g., Z’-factor >0.5) ensures assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.